3-(3-Methoxybenzyl)-2,5-piperazinedione
Description
3-(3-Methoxybenzyl)-2,5-piperazinedione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 5. The compound features a 3-methoxybenzyl substituent at position 3 of the ring. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol (calculated from core structure and substituent contributions). The IUPAC name is 3-[(3-methoxyphenyl)methyl]piperazine-2,5-dione.
DKPs are cyclic dipeptides with diverse biological activities, influenced by substituent type and position.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-17-9-4-2-3-8(5-9)6-10-12(16)13-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
ZAVQZWAGCSZVJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2C(=O)NCC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Benzyl-2,5-piperazinedione (C₁₁H₁₂N₂O₂; MW 204.23)
3-(4-Hydroxybenzyl)-2,5-piperazinedione (C₁₁H₁₂N₂O₃; MW 220.23)
- Structure : 4-Hydroxybenzyl substituent introduces polarity.
- Bioactivity : Found in ACE-inhibitory thiodiketopiperazines (e.g., geospallins).
- Source : Marine fungus Geosmithia pallida FS140.
Both substituents modulate electronic properties, but bioactivity data for the methoxy variant remains unexplored in the provided evidence.
Alkyl-Substituted Derivatives
3-Isopropyl-2,5-piperazinedione (C₇H₁₂N₂O₂; MW 156.18)
3-(2-Methylpropyl)-2,5-piperazinedione (C₈H₁₄N₂O₂; MW 170.21)
- Structure : Isobutyl substituent.
- Bioactivity: No specific data reported; isolated from marine fungi.
Comparison: Alkyl substituents confer hydrophobicity, enhancing interaction with lipid membranes.
Thiodiketopiperazines (TDKPs)
Geospallin A (C₁₈H₂₀N₂O₃S; MW 344.43)
- Structure : Sulfur atom replaces one ketone oxygen; tertiary hydroxyl and S-methyl groups.
- Bioactivity : Potent ACE inhibitor (IC₅₀ ~1.2 μM).
- Source : Deep-sea fungus Geosmithia pallida.
Comparison : TDKPs exhibit distinct bioactivity due to sulfur’s electronegativity and hydrogen-bonding capacity. The target compound lacks sulfur, suggesting divergent mechanistic pathways.
Cyclic Dipeptides with Dual Substituents
3-[(4-Hydroxyphenyl)methyl]-6-(phenylmethyl)-2,5-piperazinedione (C₁₈H₁₆N₂O₃; MW 308.33)
- Structure : Dual benzyl and 4-hydroxybenzyl groups at positions 3 and 6.
- Bioactivity: Not explicitly reported; structural complexity may enhance target selectivity.
- Source: Marine actinomycetes.
Miscellaneous Derivatives
3-Benzylidene-6-(4-methoxybenzylidene)-2,5-piperazinedione
- Structure : Benzylidene and methoxybenzylidene groups forming conjugated double bonds.
- Bioactivity: Unknown.
- Source : Synthetic or microbial origin.
Comparison : The benzylidene groups introduce planar rigidity, contrasting with the flexible methoxybenzyl group in the target compound.
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